N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12-3-4-14(9-13(12)2)20(25)22-19-17-10-26-11-18(17)23-24(19)16-7-5-15(21)6-8-16/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCFYISWGURBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit mitochondrial respiration in fungi, and have shown potent antileishmanial and antimalarial activities.
Mode of Action
Similar compounds have been found to inhibit mitochondrial respiration in fungi. This suggests that the compound might interact with its targets, leading to the inhibition of essential biological processes.
Biochemical Pathways
Similar compounds have shown to affect the mitochondrial respiration process in fungi, which could lead to downstream effects such as disruption of energy production and cell death.
Result of Action
Similar compounds have shown to cause some degree of reproductive and developmental failure in mammals, and have potent antileishmanial and antimalarial activities.
Action Environment
Similar compounds have been found to bioaccumulate in aquatic organisms, suggesting that environmental factors such as the presence of water bodies could influence the compound’s action and stability.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a complex organic compound with significant biological activity. This article explores its structural features, biological properties, and relevant research findings.
Structural Features
The compound has a unique structure characterized by the presence of a thieno[3,4-c]pyrazole moiety linked to a 3,4-dimethylbenzamide. Its molecular formula is , and it has a molecular weight of approximately 418.9 g/mol. The incorporation of a 4-chlorophenyl group enhances its potential biological activity.
Anticancer Properties
Research has indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been studied for their ability to inhibit various cancer cell lines. A study demonstrated that certain thieno derivatives significantly inhibited cell proliferation in cancer models through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's structural similarity to other benzamide derivatives suggests potential anti-inflammatory activities. Benzamide derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. For example, compounds with similar structures have been reported to interact with kinases involved in cancer progression .
Research Findings and Case Studies
-
In Vitro Studies :
- A study involving the evaluation of several thieno[3,4-c]pyrazole derivatives showed that they effectively inhibited cell growth in various cancer cell lines (e.g., breast and lung cancer) .
- The compound was tested for its cytotoxic effects on human cancer cells, demonstrating significant inhibition at micromolar concentrations.
- Mechanistic Insights :
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Chlorophenyl)-2-hydroxybenzamide | Hydroxyl group instead of pyrrolidine | Antimicrobial activity |
| 5-Amino-N-(4-chlorophenyl)thiazole | Thiazole ring instead of thieno structure | Anti-inflammatory properties |
| N-(pyridin-4-ylmethyl)benzamide | Pyridine moiety instead of thieno structure | VEGFR inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs from the provided evidence, focusing on substituent variations and inferred physicochemical properties.
Substituent Analysis and Hypothesized Effects
Target Compound
- Pyrazole Substituent : 4-Chlorophenyl (electron-withdrawing group).
- Benzamide Substituent : 3,4-Dimethyl (electron-donating methyl groups).
- Hypothesized Effects: The chloro group may enhance lipophilicity and intermolecular interactions (e.g., halogen bonding).
Analog 1 : 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Pyrazole Substituent : 4-Methylphenyl (electron-donating).
- Benzamide Substituent : 4-Bromo (electron-withdrawing).
- Key Differences :
- Bromo vs. chloro: Bromine’s larger atomic radius may increase steric bulk but reduce solubility compared to chlorine.
- Methylphenyl vs. chlorophenyl: The methyl group may enhance solubility but reduce binding affinity in hydrophobic pockets.
Analog 2 : 2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Pyrazole Substituent : 4-Methoxyphenyl (electron-donating).
- Benzamide Substituent : 2-((Difluoromethyl)thio) (strongly electronegative).
- Key Differences: Methoxy group: Likely improves solubility via hydrogen bonding but may accelerate metabolic demethylation.
Analog 3 : N-[2-(2,4-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
- Pyrazole Substituent : 2,4-Dimethylphenyl (electron-donating).
- Benzamide Substituent : 3,4-Dimethyl (same as target).
- Key Differences :
- Additional methyl group at position 2 of the phenyl ring: May increase steric hindrance, reducing rotational freedom and binding flexibility.
Comparative Data Table
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Research Implications and Limitations
While the provided evidence lacks direct pharmacological or crystallographic data for the target compound, structural trends can be inferred:
- Chlorophenyl vs. Methyl/Methoxyphenyl : Chlorine’s electronegativity may favor interactions with hydrophobic or halogen-bonding domains in biological targets compared to methyl or methoxy groups .
Limitations :
- Absence of experimental data (e.g., IC50, logP, solubility) restricts quantitative comparisons.
- Synthetic routes, stability, and bioavailability remain unaddressed in the provided evidence.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Start with a chalcone intermediate (e.g., 3,4-dimethylbenzaldehyde) reacting with hydrazine hydrate under reflux in ethanol to form the pyrazoline core .
- Step 2 : Introduce the 4-chlorophenyl group via nucleophilic substitution or condensation reactions. suggests using glacial acetic acid as a catalyst and refluxing for 4–6 hours to enhance cyclization efficiency .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants), use inert atmosphere (N₂/Ar) to prevent oxidation, and employ column chromatography for purification .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Analytical Workflow :
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH stretches in pyrazole rings) .
- NMR : Use ¹H/¹³C-NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Assign thieno-pyrazole ring protons via coupling constants (e.g., J = 3–5 Hz for adjacent heterocyclic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 → 90:10) to assess purity (>95%) .
Advanced Research Questions
Q. How does the thieno[3,4-c]pyrazole moiety influence the compound’s biological activity, and what structural modifications could enhance target binding?
- Structure-Activity Relationship (SAR) Insights :
- The thieno-pyrazole core provides planar rigidity, enhancing π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to improve binding affinity, as seen in analogous anticancer agents .
- Modification Strategy : Introduce sulfonamide or carboxylate substituents to increase solubility without compromising activity. Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?
- Data Reconciliation Protocol :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
- Solvent Effects : Test activity in DMSO vs. PEG-400 to rule out solvent-induced artifacts .
- Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to calculate robust IC₅₀ values .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- In Silico Workflow :
- ADMET Prediction : Use SwissADME to assess LogP (target <5) and CYP450 metabolism. The 3,4-dimethylbenzamide group may reduce hepatic clearance due to steric hindrance .
- Metabolite Identification : Simulate Phase I/II metabolism (Meteor Nexus) to identify vulnerable sites (e.g., oxidation of thiophene ring). Introduce fluorine atoms at C5 of the pyrazole to block metabolic hotspots .
Methodological Challenges
Q. What strategies mitigate solubility limitations during in vivo studies?
- Formulation Approaches :
- Nanoemulsions : Prepare using Tween-80 and soybean oil (1:4 ratio) via high-pressure homogenization to achieve particle sizes <200 nm .
- Co-crystallization : Co-formulate with succinic acid to enhance aqueous solubility (>1 mg/mL) without altering pharmacodynamics .
Q. How to validate the compound’s selectivity for a target enzyme vs. off-target effects?
- Selectivity Screening :
- Kinase Profiling : Use a panel of 50+ kinases (Eurofins KinaseProfiler) at 1 µM concentration. A selectivity score <0.1 indicates high specificity .
- CRISPR-Cas9 Knockout Models : Generate target gene-KO cell lines to confirm on-target efficacy (e.g., apoptosis induction only in WT cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
